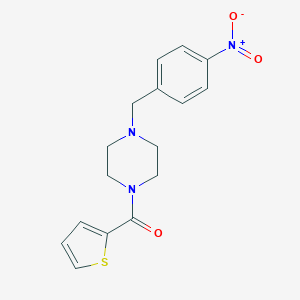
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as NBQX, is a non-competitive antagonist of the AMPA receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the mechanisms of glutamate neurotransmission and the role of AMPA receptors in various physiological and pathological conditions.
Mécanisme D'action
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine acts as a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor that mediates the fast excitatory synaptic transmission in the central nervous system. By binding to the receptor and blocking the ion channel, 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine prevents the influx of calcium ions and the depolarization of the postsynaptic membrane, thereby inhibiting the excitatory synaptic transmission.
Biochemical and Physiological Effects
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have various biochemical and physiological effects, depending on the experimental conditions and the target cells or tissues. For example, it can reduce the excitotoxicity and oxidative stress in neurons exposed to glutamate or other neurotoxins, and it can attenuate the development of kindling and seizures in animal models of epilepsy. It can also modulate the reward-related behavior and the synaptic plasticity in the mesolimbic dopamine system, which is implicated in drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor, its stability and solubility in aqueous solutions, and its availability from commercial sources. However, it also has some limitations, such as its non-specific effects on other ion channels and receptors, its potential toxicity and side effects in vivo, and its dependence on the experimental conditions and the target cells or tissues.
Orientations Futures
There are several future directions for the use of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine in scientific research, such as:
1. Developing more potent and selective AMPA receptor antagonists based on the structure of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine, to improve the specificity and efficacy of the pharmacological interventions.
2. Investigating the role of AMPA receptors in the regulation of synaptic plasticity and learning and memory, and the potential therapeutic implications for cognitive disorders.
3. Exploring the interactions between AMPA receptors and other neurotransmitter systems, such as GABA and acetylcholine, and the implications for neuropsychiatric disorders.
4. Examining the effects of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other AMPA receptor antagonists on the development and progression of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
5. Studying the mechanisms of drug addiction and the potential therapeutic strategies based on the modulation of AMPA receptor function, using 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine and other pharmacological agents.
Méthodes De Synthèse
The synthesis of 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine involves several steps, including the reaction between 4-nitrobenzyl chloride and 2-thiophenecarboxylic acid to form the corresponding acid chloride, which is then reacted with piperazine to produce 1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
1-(4-Nitrobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological conditions, such as neurodegenerative diseases, epilepsy, and drug addiction. It has also been used to study the mechanisms of glutamate neurotransmission and synaptic plasticity.
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17N3O3S/c20-16(15-2-1-11-23-15)18-9-7-17(8-10-18)12-13-3-5-14(6-4-13)19(21)22/h1-6,11H,7-10,12H2 |
Clé InChI |
XFAZTBNRJSOIAC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)

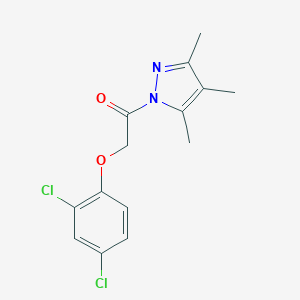

![3,4-dimethoxy-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B230272.png)
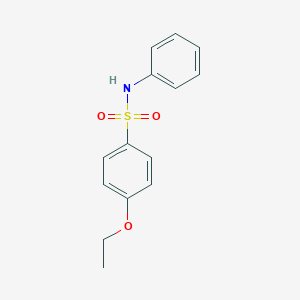
![7-Oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-11-carbonitrile](/img/structure/B230277.png)
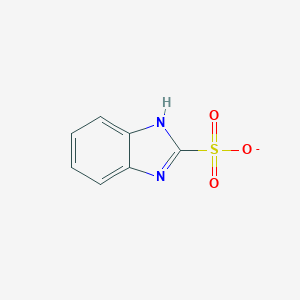

![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)
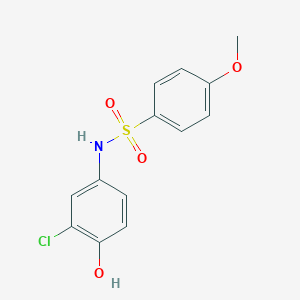

![Acetic acid 4-[acetyl-(toluene-4-sulfonyl)-amino]-phenyl ester](/img/structure/B230288.png)